molecular formula C10H11N5OS B5741804 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5741804
M. Wt: 249.29 g/mol
InChI Key: QHKHYNLGEJWAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of tetrazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not well understood. However, it has been proposed that 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Moreover, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been found to exhibit various biochemical and physiological effects. Several studies have reported that 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Additionally, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. Moreover, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been found to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in lab experiments. One limitation is that the mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not well understood, which makes it difficult to design experiments to investigate its biological effects. Additionally, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One area of research is to investigate the mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in more detail, which could provide insights into its potential therapeutic applications. Moreover, future studies could investigate the in vivo effects of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide, which could help to determine its safety and efficacy as a potential therapeutic agent. Additionally, future research could explore the potential of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide as a lead compound for the development of new drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.

Synthesis Methods

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide can be synthesized by the reaction of 4-methylphenyl isothiocyanate with sodium azide, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Several studies have reported that 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to possess anti-microbial activity against various strains of bacteria and fungi.

properties

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-7-2-4-8(5-3-7)15-10(12-13-14-15)17-6-9(11)16/h2-5H,6H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKHYNLGEJWAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.